

An In-depth Technical Guide to Beclomethasone 17-Propionate-d5

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Compound of Interest

Compound Name: **Beclomethasone 17-Propionate-d5**

Cat. No.: **B195419**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Beclomethasone 17-Propionate-d5 is the deuterated analog of Beclomethasone 17-Propionate, an active metabolite of the synthetic corticosteroid Beclomethasone Dipropionate. [1][2] Beclomethasone Dipropionate itself is a prodrug that undergoes rapid hydrolysis to form Beclomethasone 17-Propionate (17-BMP), which exhibits a significantly higher binding affinity for the glucocorticoid receptor (GR).[3][4] Due to its anti-inflammatory and vasoconstrictive properties, Beclomethasone and its esters are widely used in the treatment of chronic inflammatory conditions such as asthma and allergic rhinitis.[4][5]

The incorporation of five deuterium atoms in the propionate moiety makes **Beclomethasone 17-Propionate-d5** an ideal internal standard for quantitative bioanalytical studies using mass spectrometry.[6] Its nearly identical chemical and physical properties to the unlabeled analyte, coupled with a distinct mass difference, allow for accurate quantification by correcting for variations during sample preparation and analysis.[6][7] This guide provides a comprehensive overview of the chemical properties, biological activity, and analytical applications of **Beclomethasone 17-Propionate-d5**.

Chemical and Physical Properties

The fundamental chemical and physical properties of **Beclomethasone 17-Propionate-d5** are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

Property	Value	References
Chemical Name	(8S,9R,10S,11S,13S,14S,16S,17R)-9-Chloro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl propanoate-d5	[8] [9]
Synonyms	Beclomethasone 17-Monopropionate-d5, (11 β ,16 β)-9-Chloro-11,21-dihydroxy-16-methyl-17-(1-oxopropoxy-d5)-pregna-1,4-diene-3,20-dione	[1] [10]
Chemical Formula	C ₂₅ H ₂₈ D ₅ ClO ₆	[1] [10] [11] [12]
Molecular Weight	470.01 g/mol	[1] [10] [11]
CAS Number	Not Available (Unlabeled: 5534-18-9)	[1] [8] [12]
Appearance	Off-White to Pale Yellow Solid	[1]
Purity	>95% (HPLC)	[11]
Solubility	Soluble in Methanol	[2]
Storage	-20°C in a well-closed container, under an inert atmosphere.	[1] [11]

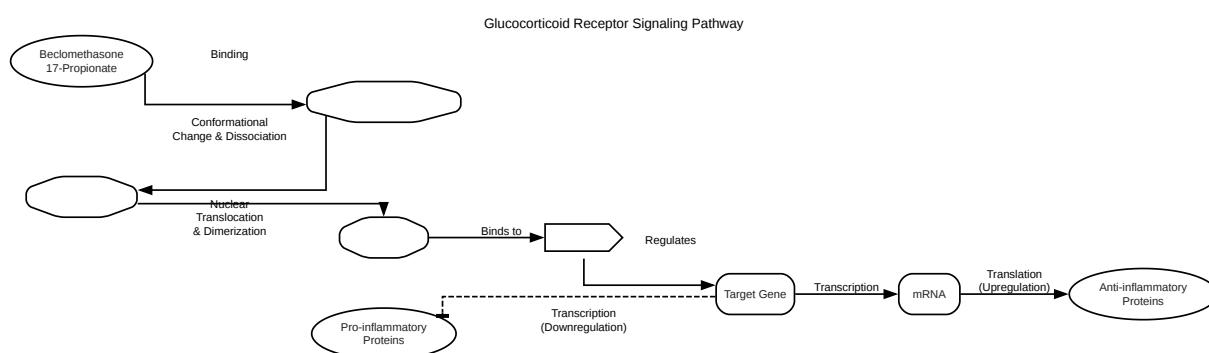
Biological Activity and Mechanism of Action

Beclomethasone 17-Propionate, the non-deuterated parent compound, is a potent agonist of the glucocorticoid receptor (GR).[3][13] Its biological activity is mediated through the classical genomic signaling pathway of glucocorticoids.

Glucocorticoid Receptor Signaling Pathway

Upon entering the cell, Beclomethasone 17-Propionate binds to the GR, which resides in the cytoplasm in a complex with chaperone proteins like heat shock protein 90 (hsp90).[14] Ligand binding induces a conformational change in the GR, leading to its dissociation from the chaperone complex and subsequent translocation into the nucleus.[14][15]

In the nucleus, the activated GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[16] This interaction can either activate (transactivation) or repress (transrepression) gene transcription, leading to the synthesis of anti-inflammatory proteins and the suppression of pro-inflammatory cytokines and chemokines.[3][16] This modulation of gene expression is the primary mechanism behind the anti-inflammatory effects of beclomethasone.[4][5]



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Glucocorticoid receptor signaling pathway.

Experimental Protocols and Applications

Beclomethasone 17-Propionate-d5 is primarily used as an internal standard in analytical methods for the quantification of Beclomethasone Dipropionate and its metabolites in biological matrices.[8][17] The most common technique for this purpose is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[18][19]

General LC-MS/MS Quantification Protocol

A typical experimental workflow for the quantification of Beclomethasone 17-Propionate in a biological sample (e.g., plasma) using **Beclomethasone 17-Propionate-d5** as an internal standard is outlined below.

1. Sample Preparation:

- A known amount of **Beclomethasone 17-Propionate-d5** (internal standard) is spiked into the biological sample.
- The sample undergoes an extraction procedure to isolate the analytes from matrix components. Common methods include:
 - Liquid-Liquid Extraction (LLE): Using an organic solvent like a mixture of ether and cyclohexane.[20]
 - Solid-Phase Extraction (SPE): Using a specialized cartridge to bind and elute the analytes. [19]

2. Chromatographic Separation:

- The extracted sample is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[7][21]
- The analytes (Beclomethasone 17-Propionate and its deuterated internal standard) are separated from other components on a C18 or similar reversed-phase column.[21][22]
- A mobile phase gradient, often consisting of methanol or acetonitrile and an aqueous buffer, is used for elution.[18][22]

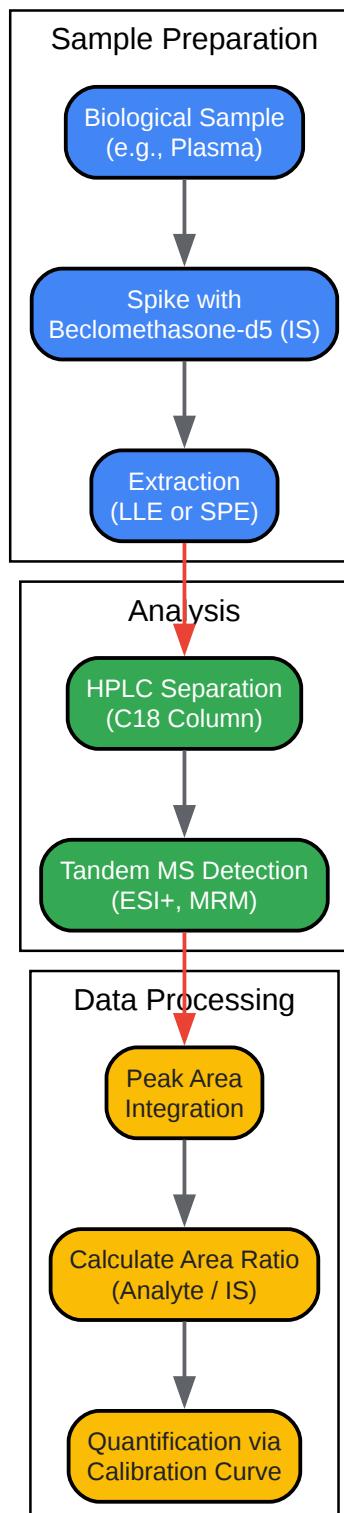
3. Mass Spectrometric Detection:

- The eluent from the HPLC is introduced into a tandem mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode.[19]
- The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. This provides high selectivity and sensitivity.[18]

4. Quantification:

- The peak areas of the analyte and the internal standard are measured from the chromatograms.
- The concentration of the analyte in the original sample is determined by calculating the ratio of the analyte peak area to the internal standard peak area and comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

LC-MS/MS Quantification Workflow

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